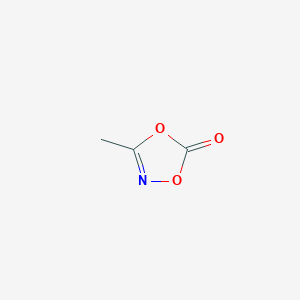

3-Methyl-1,4,2-dioxazol-5-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3NO3 |

|---|---|

Molecular Weight |

101.06 g/mol |

IUPAC Name |

3-methyl-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3 |

InChI Key |

BQZIJUVIVNXFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,4,2 Dioxazol 5 One and Its Analogs

Historical and Conventional Synthetic Routes

Multi-Step Approaches via Hydroxamic Acid Intermediates

The conventional and historically utilized method for synthesizing 3-substituted-1,4,2-dioxazol-5-ones involves a two-step process starting from a hydroxamic acid. scholaris.cagoogle.com In this approach, the hydroxamic acid is first prepared and isolated. Subsequently, it undergoes a cyclization reaction with a carbonylating agent, most commonly N,N'-carbonyldiimidazole (CDI). scholaris.caresearchgate.netscholaris.ca This reaction is typically performed in a solvent such as dichloromethane (B109758), although acetonitrile (B52724) or ethyl acetate (B1210297) have also been used. scholaris.cagoogle.com

For instance, the synthesis of 3-phenyl-1,4,2-dioxazol-5-one (B8146842) begins with the reaction of benzohydroxamic acid with CDI. scholaris.cagoogle.com Similarly, 3-methyl-1,4,2-dioxazol-5-one is prepared from acetohydroxamic acid and CDI. researchgate.net While this method can provide products with high purity and in good yields, its efficiency is often hampered by several factors. google.com

Challenges and Limitations of Traditional Methods

The traditional synthetic route for this compound and its analogs, while established, presents several notable challenges and limitations that have driven the development of more advanced protocols.

Furthermore, the conventional method often employs environmentally harmful solvents, with dichloromethane being the most common choice for the cyclization step. scholaris.caresearchgate.netscholaris.ca The use of such halogenated solvents is undesirable from both an environmental and industrial perspective, generating significant hazardous waste. scholaris.cagoogle.com Attempts to use less harmful solvents like N,N-dimethylformamide (DMF) have resulted in very low reaction yields. scholaris.ca

Development of Advanced Synthetic Protocols

In response to the limitations of traditional methods, significant research efforts have been directed towards the development of more efficient and sustainable synthetic protocols for this compound and its analogs.

One-Pot Synthetic Strategies

A major advancement has been the development of one-pot synthetic methods that eliminate the need for the isolation of the hydroxamic acid intermediate. scholaris.caresearchgate.netscholaris.ca These strategies typically involve the in-situ generation of the hydroxamic acid from an acyl chloride and hydroxylamine (B1172632) hydrochloride, followed by the direct addition of CDI to induce cyclization, all within the same reaction vessel. scholaris.ca

This one-pot method has been successfully applied to the synthesis of a wide range of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones with good to excellent yields. scholaris.ca For instance, the one-pot synthesis of 3-phenyl-1,4,2-dioxazol-5-one from benzoyl chloride yielded the product in 81% yield. scholaris.cagoogle.com The versatility of this method has been demonstrated with various electron-rich and electron-poor benzoyl chlorides. google.com

| Aryl Group | Yield (%) | Reference |

|---|---|---|

| Phenyl | 81 | scholaris.cagoogle.com |

| p-Tolyl | Not specified | scholaris.ca |

| p-Methoxyphenyl | Not specified | google.com |

| p-Nitrophenyl | Good | google.com |

| m-Nitrophenyl | Lower | google.com |

| o-Nitrophenyl | Poor | google.com |

| 2-Thiophene | 76 | google.com |

Environmentally Benign Synthetic Approaches

A significant focus in the development of advanced synthetic protocols has been on improving the environmental footprint of the synthesis. The one-pot strategies contribute to this by reducing solvent usage and waste generation associated with the isolation of intermediates. scholaris.ca A key aspect of these greener approaches is the replacement of hazardous solvents like dichloromethane with more environmentally friendly alternatives. researchgate.netscholaris.ca

Ethyl acetate has emerged as a preferred solvent for these reactions, being both effective and having a better environmental profile. scholaris.caresearchgate.netscholaris.ca The development of protocols that proceed readily at room temperature also contributes to the environmental benignity by reducing energy consumption compared to methods requiring reflux. scholaris.caresearchgate.netscholaris.ca

Furthermore, these modern methods often avoid the use of expensive and toxic metal catalysts, relying on readily available and less hazardous reagents. scholaris.caresearchgate.netscholaris.ca The only byproduct of the cyclization reaction using CDI is carbon dioxide, which is a significant improvement over methods that generate more harmful waste products. acs.org The use of non-toxic alkaline salts like sodium acetate (NaOAc) in some related transformations further underscores the move towards greener chemistry. tandfonline.com

Scalability and Process Optimization in Dioxazolone Production

The scalability of synthetic methods is a critical factor for the industrial production of this compound and its analogs. Research has demonstrated that both the traditional and, notably, the advanced one-pot synthetic routes can be successfully scaled up.

The synthesis of 3-phenyl-1,4,2-dioxazol-5-one has been carried out on a 100 mmol scale using the conventional method with benzohydroxamic acid and CDI in ethyl acetate, yielding 11.8 g (72%) of the product. acs.org This demonstrates the feasibility of producing significant quantities of dioxazolones using established procedures.

Process optimization studies have focused on improving safety and environmental aspects for large-scale production. acs.org Differential scanning calorimetry (DSC) has shown that 3-phenyl-1,4,2-dioxazol-5-one is thermally stable, offering a safety advantage over potentially explosive precursors like acyl azides. researchgate.netresearchgate.net

The replacement of hazardous solvents like 1,2-dichloroethane (B1671644) with greener alternatives such as ethyl acetate has been a key optimization step, proving effective even in large-scale reactions without compromising reactivity. acs.org The optimized processes are characterized by mild reaction conditions (40–60 °C), the absence of a need for special inert atmosphere equipment, and straightforward purification procedures, all of which are crucial for efficient and economical large-scale production. acs.org These advancements in scalability and process optimization are vital for meeting the potential industrial demand for these compounds in applications such as battery technology.

Reactivity and Mechanistic Investigations of 3 Methyl 1,4,2 Dioxazol 5 One

Role as an N-Acyl Nitrene Precursor

The utility of 3-methyl-1,4,2-dioxazol-5-one in synthetic chemistry is largely predicated on its ability to generate N-acyl nitrenes, which are highly reactive intermediates.

In situ Generation of Reactive Intermediates

Under thermal or photolytic conditions, 3-substituted 1,4,2-dioxazol-5-ones, including the 3-methyl variant, are known to undergo decarboxylation to generate N-acyl nitrenes in situ. sorbonne-universite.fr This method of generating reactive intermediates is considered a safer alternative to other methods. sorbonne-universite.fr The N-acyl nitrene intermediate can then participate in various chemical transformations. For instance, when this compound is heated in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide, the N-acyl nitrene moiety can react with the solvent to form sulfoximines or sulfimines, respectively. acs.orguva.nl

The in situ generation of these intermediates from dioxazolones has proven advantageous in various catalytic processes. For example, copper-catalyzed reactions of 1,4,2-dioxazol-5-ones with aryl acetylenes and amines lead to the formation of N-acyl amidines. acs.org In this process, the transformation of the dioxazolone on the copper catalyst generates an acyl nitrene that rapidly inserts into the copper acetylide Cu-C bond. acs.org

Decarboxylation Pathways and Isocyanate Formation

A primary reaction pathway for the N-acyl nitrene generated from the decarboxylation of this compound is the Lossen rearrangement, which leads to the formation of an isocyanate. sorbonne-universite.fracs.orguva.nl This rearrangement is a key step in the use of dioxazolones as isocyanate surrogates. The resulting isocyanate can then be trapped by various nucleophiles. For example, under thermal conditions, isocyanates generated in situ can be trapped by carbon nucleophiles like methyl ketones to form β-keto amides. sorbonne-universite.fr

A proposed mechanism for the base-promoted formation of unsymmetrical phenylurea from a 3-substituted dioxazolone involves the initial decomposition of the dioxazolone in the presence of a base like sodium acetate (B1210297). tandfonline.com This leads to an enolate intermediate which, after proton transfer and spontaneous decarboxylation, yields an isocyanate intermediate. tandfonline.com This isocyanate then reacts with an amine to form the final urea (B33335) product. tandfonline.com

Transition Metal-Catalyzed Reactivity

The reactivity of this compound is significantly expanded through transition metal catalysis, particularly with rhodium complexes. These catalytic systems enable a range of C-H functionalization reactions.

Rhodium-Catalyzed Transformations

Rhodium(III) catalysts have been extensively used to mediate C-H amidation reactions using 3-substituted 1,4,2-dioxazol-5-ones as the nitrogen source. These reactions are notable for their high efficiency and functional group tolerance. acs.org

The generally accepted mechanism for rhodium-catalyzed directed C-H amidation involves several key steps. acs.orguva.nl Initially, a C-H activation step occurs at the substrate, often directed by a chelating group, to form a cyclometalated rhodium(III) complex. sorbonne-universite.fr The 1,4,2-dioxazol-5-one then coordinates to this complex. acs.orguva.nl Subsequent decarboxylative activation of the dioxazolone results in the formal generation of a rhodium(V)-nitrenoid species. acs.orguva.nl This highly reactive intermediate then undergoes insertion into the Rh-C bond to form a seven-membered metallacycle, which upon protodemetalation, yields the amidated product and regenerates the active catalyst. acs.orguva.nl

This catalytic cycle is applicable to both C(sp2)-H and C(sp3)-H bonds. For instance, rhodium(III)-catalyzed direct amidation of unactivated C(sp3)-H bonds has been achieved with high efficiency using 3-substituted 1,4,2-dioxazol-5-ones. chemrxiv.org

Table 1: Mechanistic Steps in Rhodium-Catalyzed C-H Amidation

| Step | Description | Intermediate Species |

| 1 | C-H activation of the substrate | Cyclometalated Rh(III) complex |

| 2 | Coordination of dioxazolone | Rh(III)-dioxazolone adduct |

| 3 | Decarboxylative activation | Rh(V)-nitrenoid species |

| 4 | Migratory insertion | Seven-membered rhodacycle |

| 5 | Protodemetalation | Amidated product and regenerated catalyst |

Mechanistic studies have revealed that the efficiency of rhodium-catalyzed C-H amidation is closely related to the competitive binding of the rhodium center to the amidating reagent versus the substrate. acs.org 1,4,2-Dioxazol-5-ones have been shown to have a significantly stronger affinity for the cationic Rh(III) center compared to traditional acyl azides. acs.orgresearchgate.net This strong coordination propensity leads to a dramatic improvement in amidation efficiency. acs.orgresearchgate.net

Kinetic and computational studies suggest that the high reactivity of 1,4,2-dioxazol-5-ones is not only due to their high coordination ability but also to the low activation energy of the subsequent imido-insertion process. researchgate.net The replacement of acyl azides with 1,4,2-dioxazol-5-ones has been shown to enhance not only reactivity but also operational safety, as the latter are more thermally stable. acs.org

Table 2: Comparative Efficiency of Dioxazolones and Acyl Azides in Rh(III)-Catalyzed C-H Amidation

| Amidating Reagent | Coordination Affinity to Rh(III) | Amidation Efficiency | Safety Profile |

| This compound | High | High | Thermally stable |

| Acyl Azide (B81097) | Low | Lower (substrate inhibition) | Potentially explosive |

The enhanced efficiency using indenyl-rhodium(III) complexes has also been reported, where the indenyl ligand allows for an associative mechanism, further accelerating the reaction rate compared to cyclopentadienyl (B1206354) analogues. chemrxiv.org

Regioselectivity and Stereoselectivity in Amidation Reactions

Amidation reactions utilizing this compound often exhibit high levels of regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecules.

The regioselectivity of C-H amidation is frequently governed by directing groups present on the substrate. For instance, in the rhodium(III)-catalyzed C-H amidation of 2-arylimidazoheterocycles, the amidation occurs selectively at the ortho-position of the aryl group due to the directing effect of the imidazole (B134444) nitrogen. researchgate.net Similarly, in the cobalt(III)-catalyzed amidation of meta-substituted anilides, the reaction proceeds at the sterically less hindered C-H bond. ibs.re.kr The electronic properties of the substrate can also influence regioselectivity. In the iridium-catalyzed intramolecular C-H amidation of substrates containing both electron-rich and electron-poor aromatic rings, the reaction preferentially occurs on the more electron-rich ring. pku.edu.cn

Stereoselectivity is a key feature in many amidation reactions involving this compound. For example, the rhodium-catalyzed three-component 1,4-oxyamination of conjugated gem-difluorodienes with carboxylic acids and this compound proceeds with high enantioselectivity. dicp.ac.cn In the diastereoselective three-component 3,4-amino oxygenation of 1,3-dienes, excellent diastereoselectivity is achieved. nih.gov Furthermore, biocatalytic approaches using engineered myoglobin (B1173299) variants have enabled the highly enantioselective intramolecular C-H amidation of dioxazolones to form chiral lactams. researchgate.netresearchgate.net A metal-free approach for the α-amination of amides has also demonstrated high diastereoselectivity. acs.org

Below is a table summarizing the selectivity in various amidation reactions involving this compound.

| Reaction Type | Catalyst/Conditions | Substrate | Selectivity | Reference |

| C-H Amidation | Rh(III) | 2-Arylimidazoheterocycles | High Regioselectivity (ortho) | researchgate.net |

| C-H Amidation | Co(III) | meta-Substituted Anilides | High Regioselectivity (less hindered) | ibs.re.kr |

| 1,4-Oxyamination | Rh(I) | Conjugated gem-Difluorodienes | High Enantioselectivity | dicp.ac.cn |

| 3,4-Amino Oxygenation | Rh(III) | 1,3-Dienes | High Diastereoselectivity | nih.gov |

| Intramolecular C-H Amidation | Engineered Myoglobin | Dioxazolones | High Enantioselectivity | researchgate.netresearchgate.net |

| α-Amination of Amides | Metal-free | Amides | High Diastereoselectivity | acs.org |

Iridium-Catalyzed Transformations

Iridium catalysts have proven to be highly effective in mediating transformations involving this compound, leading to the development of novel C-H amidation and cyclization methodologies.

Iridium(III) catalysts are capable of facilitating the synthesis of benzimidazoles through a redox-neutral annulation of aniline (B41778) derivatives with dioxazolones. researchgate.netacs.org This process occurs via a C-H activation, amidation, and subsequent cyclization pathway. researchgate.netacs.org Mechanistic studies suggest that dioxazolones are highly efficient in forming the crucial carbon-nitrogen bond from an iridacyclic intermediate. researchgate.net

Intramolecular C-H amidation reactions catalyzed by iridium have been developed for the synthesis of lactams. pku.edu.cnibs.re.kr These reactions can proceed through either an inner-sphere mechanism involving a directed C-H amidation or an outer-sphere mechanism involving a C-H insertion, depending on the ligands on the iridium catalyst. ibs.re.kr For instance, the synthesis of γ-lactams can be achieved from dioxazolone substrates. ibs.re.kr The reaction can also proceed via an electrophilic aromatic substitution mechanism for the amidation of sp2 C-H bonds. pku.edu.cn Computational analysis of iridium-catalyzed lactam formation from phenylethyldioxazolones has revealed a pathway involving spirocyclization. snnu.edu.cnacs.org

The following table provides examples of Iridium-catalyzed C-H amidation and cyclization reactions.

| Product Type | Substrate | Key Features | Reference |

| Benzimidazoles | Aniline Derivatives | Redox-neutral, C-H activation-amidation-cyclization | researchgate.netacs.org |

| γ-Lactams | Dioxazolone Substrates | Intramolecular C-H amidation, tunable mechanism | ibs.re.kr |

| Lactams | Phenylethyldioxazolones | Spirocyclization pathway | snnu.edu.cnacs.org |

A significant advancement in iridium catalysis is the development of asymmetric transformations using this compound. The use of chiral ligands allows for high levels of enantioselectivity in C-H amidation reactions.

Highly enantioselective iridium(III)-catalyzed intramolecular C(sp3)-H amidation has been achieved for the synthesis of optically enriched γ-lactams. researchgate.netibs.re.kr This has been made possible through the design of novel chiral ligands, such as those based on α-amino acids. ibs.re.kr These reactions exhibit excellent efficiency and enantioselectivity for both activated and unactivated alkyl C(sp3)-H bonds under mild conditions. researchgate.netibs.re.kr The use of chiral hydrogen-bond-donor ligands has been particularly effective in overcoming challenges associated with achieving high enantioselectivity. sci-hub.se

The following table summarizes key findings in asymmetric iridium-catalyzed reactions with dioxazolones.

| Reaction Type | Chiral Ligand Type | Product | Enantioselectivity | Reference |

| Intramolecular C(sp3)-H Amidation | α-Amino-acid-based | γ-Lactams | Excellent | ibs.re.kr |

| Intramolecular C-H Amidation | Hydrogen-bond-donor | γ-Lactams | High | sci-hub.se |

C-H Amidation and Cyclization Pathways

Cobalt-Catalyzed Transformations

Cobalt catalysts, being more earth-abundant and cost-effective than their precious metal counterparts, have garnered significant attention for C-H functionalization reactions. shu.ac.uk They have been successfully employed in various transformations involving this compound.

Cationic cobalt(III) catalysts have been developed for the direct C-H amidation of unactivated arenes and heteroarenes using 1,4,2-dioxazol-5-ones as the amidating reagent under external oxidant-free conditions. researchgate.netresearchgate.net These reactions exhibit a broad substrate scope. researchgate.net For example, the ortho-amidation of 2-pyridinyl ferrocenes has been achieved with high yields using a Cp*Co(III) catalyst. researchgate.netresearchgate.net

Cobalt(III)-catalyzed C-H amidation has also been applied to benzamide (B126) derivatives, leading to the formation of amidated products that can be further transformed into valuable heterocyclic compounds like 1,2,3-benzotriazin-4(3H)-ones in a one-pot procedure. shu.ac.uk Additionally, cobalt catalysts have been used for the C-H amidation of azobenzene (B91143) derivatives. acs.orgresearchgate.netuva.nl

The table below highlights examples of cobalt-catalyzed C-H amidation and annulation reactions.

| Substrate Type | Product Type | Key Features | Reference |

| Unactivated (Hetero)arenes | Amidated Arenes | Cationic Co(III) catalyst, oxidant-free | researchgate.netresearchgate.net |

| 2-Pyridinyl Ferrocenes | ortho-Amidated Ferrocenes | Cp*Co(III) catalyst, high yields | researchgate.netresearchgate.net |

| Benzamides | 1,2,3-Benzotriazin-4(3H)-ones | One-pot procedure | shu.ac.uk |

| Azobenzene Derivatives | Amidated Azobenzenes | Co(III) catalyst | acs.orgresearchgate.netuva.nl |

Density Functional Theory (DFT) calculations have provided valuable insights into the mechanisms of cobalt-catalyzed reactions involving this compound.

For the Cp*Co(III)-catalyzed C(sp3)-H amination of 8-methylquinoline, DFT studies revealed a "two-state reactivity" scenario. rsc.org The catalytic cycle involves C-H activation, decarboxylation, nitrene insertion, and protonation. rsc.org A notable finding is the multi-reference character in the formation of the Co-nitrene radical intermediate and the subsequent C-N bond formation. rsc.org

DFT calculations have also been employed to understand the mechanism of cobalt(I)-catalyzed (3 + 2 + 2) intramolecular cycloadditions, confirming a different mechanistic pathway compared to rhodium and palladium catalysts. ucm.es Furthermore, DFT studies on Co(III)-catalyzed C-H amidation reactions have suggested that the migratory insertion step is likely the rate-limiting step. shu.ac.uk In the context of cobalt(III)-carbene radical approaches to 8-membered heterocycles, DFT calculations support a unique reaction sequence involving a 1,6-hydrogen atom transfer (HAT) followed by a radical-rebound process for C-O bond formation. nih.gov

C-H Amidation and Annulation Reactions

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool for the functionalization of unsaturated hydrocarbons, and 1,4,2-dioxazol-5-ones have proven to be competent partners in these reactions. dntb.gov.ua Nickel-hydride (NiH) catalyzed processes, in particular, have enabled novel hydroamidation reactions. polyu.edu.hkdntb.gov.ua

Nickel-catalyzed hydroamidation of alkenes represents a direct and atom-economical method for synthesizing amides from simple precursors. polyu.edu.hk Research has demonstrated that NiH catalysis can achieve hydroamidation of both unactivated and activated alkenes with 1,4,2-dioxazol-5-ones, with regioselectivity being a key aspect of these transformations. polyu.edu.hkpolyu.edu.hk

One significant development is the NiH-catalyzed anti-Markovnikov intermolecular hydroamidation of unactivated alkenes. polyu.edu.hkdntb.gov.ua This protocol, utilizing a 2,9-dibutylphenanthroline (diBuphen) ligand, allows for the direct synthesis of a wide array of N-alkyl amides from readily available carboxylic acid derivatives via their corresponding dioxazolones. polyu.edu.hkdntb.gov.ua The method is applicable to both terminal and internal unactivated alkenes. polyu.edu.hk

Conversely, a Markovnikov-selective hydroamidation has been developed for arylalkenes. polyu.edu.hk This reaction employs a nickel perchlorate/6,6'-dimethyl-2,2'-dipyridyl catalytic system and provides the branched amide products exclusively. polyu.edu.hk Furthermore, progress has been made in thioether-directed remote γ-C(sp³)–H hydroamidation of alkenes, showcasing the versatility of nickel catalysis in achieving site-selective C–H functionalization. acs.org

| Reaction Type | Substrate | Catalyst System (Example) | Regioselectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| Intermolecular Hydroamidation | Unactivated Alkenes | NiH with 2,9-dibutylphenanthroline (diBuphen) ligand | anti-Markovnikov | Direct synthesis of linear N-alkyl amides. polyu.edu.hkdntb.gov.ua | polyu.edu.hkdntb.gov.ua |

| Intermolecular Hydroamidation | Arylalkenes | Ni(ClO4)2·6H2O with 6,6'-dimethyl-2,2'-dipyridyl ligand | Markovnikov | Exclusive formation of branched amides. polyu.edu.hk | polyu.edu.hk |

| Remote C–H Hydroamidation | Alkenes with Thioether Directing Group | NiH with 2,9-dibutyl-1,10-phenanthroline (B1253295) ligand | γ-C(sp³)–H bond | Site-selective amidation at a remote methylene (B1212753) position. acs.org | acs.org |

Hydroamidation Reactions with 1,4,2-Dioxazol-5-ones

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have demonstrated significant versatility in mediating transformations with 1,4,2-dioxazol-5-ones. These reactions include C-H bond amidation, nitrene transfer, and Curtius-type rearrangements. researchgate.netnih.govrsc.org

A notable application is in the enantioselective intramolecular C(sp³)–H amidation of 1,4,2-dioxazol-5-ones to produce chiral γ-lactams. acs.org A non-C2-symmetric chiral-at-ruthenium complex has shown unprecedented catalytic activity for this transformation, achieving high enantiomeric ratios and turnover numbers, whereas its C2-symmetric diastereomer tends to favor an undesired Curtius rearrangement. acs.org DFT calculations have helped to elucidate the origin of this superior reactivity. acs.org

Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, are also effective for the site-selective C–H bond amidation of arenes using dioxazolones as the amidating agent. rsc.org In substrates with multiple potential reaction sites, cyclic amide directing groups can steer the amidation to a specific ortho-C–H bond. rsc.org Furthermore, a highly reactive and air-stable ruthenium precatalyst, (tBuCN)₅Ru(H₂O)₂, has been shown to facilitate the Curtius rearrangement of a 1,4,2-dioxazol-5-one to its corresponding isocyanate in excellent yield. nih.govsnnu.edu.cn Light-induced ruthenium-catalyzed nitrene transfer from dioxazolones to sulfides and sulfoxides has also been reported, providing access to N-acyl sulfimides and sulfoximines under mild conditions. researchgate.net

Transition Metal-Free Reactions

While transition metals are often employed to activate 1,4,2-dioxazol-5-ones, there is growing interest in transition-metal-free protocols that leverage the inherent reactivity of these compounds. nih.govrsc.org

A significant advancement in this area is the development of a base-mediated, stereoretentive decarboxylative amidation of carboxylic acids using 1,4,2-dioxazol-5-ones as robust amidating reagents. nih.govrsc.org This method operates under mild, ambient, and transition-metal-free conditions and is applicable to primary, secondary, and tertiary carboxylic acids. nih.gov A key advantage of this protocol is its ability to preserve the stereochemical integrity of chiral carboxylic acids, providing a direct route to valuable α-chiral amines. nih.govresearchgate.net The reaction exhibits high functional group tolerance and is scalable. nih.gov

Optimization studies for the reaction between cyclohexanecarboxylic acid and this compound identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a highly effective base and N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as suitable solvents. nih.govresearchgate.net

| Parameter | Conditions Tested | Optimal Condition | Reference |

|---|---|---|---|

| Amine Source | Various aminating reagents | This compound | nih.govresearchgate.net |

| Base | TEA, DIPEA, DBU | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | nih.govresearchgate.net |

| Solvent | DMF, DMSO, HFIP | DMF (N,N-dimethylformamide) | nih.govresearchgate.net |

*Data based on the model reaction of cyclohexanecarboxylic acid. nih.govresearchgate.net

Experimental and computational mechanistic studies have illuminated the pathway for the transition-metal-free decarboxylative amidation. nih.govrsc.org The proposed mechanism proceeds through a sequence of elementary steps:

Nucleophilic Addition : The carboxylate, formed by the deprotonation of the carboxylic acid by a base, performs a nucleophilic attack on the carbonyl carbon of the 1,4,2-dioxazol-5-one. nih.govrsc.org

Rearrangement : This addition leads to a ring-opened dicarbonyl N-hydroxy intermediate. nih.govrsc.org

Hydroxamate Formation : The intermediate then converts to a hydroxamate. nih.gov

Lossen-type Rearrangement : The hydroxamate undergoes a Lossen-type rearrangement, leading to the in situ generation of an isocyanate. nih.govrsc.org

C-N Bond Formation : Finally, the isocyanate reacts with the carboxylate, which acts as a nucleophile, leading to the formation of the C-N bond and the release of carbon dioxide in a stereoretentive manner. nih.govrsc.org

This pathway avoids the carboradical intermediates that are common in other decarboxylative amination methods, which is crucial for achieving the observed stereoretention. nih.gov

Applications of 3 Methyl 1,4,2 Dioxazol 5 One in Complex Organic Synthesis

Directed C-H Functionalization

The capacity of 3-methyl-1,4,2-dioxazol-5-one and related dioxazolones to participate in transition-metal-catalyzed C-H functionalization has enabled the direct installation of amide functionalities onto otherwise unreactive C-H bonds. This approach is guided by directing groups present on the substrate, which coordinate to the metal catalyst and position it for a selective reaction at a specific C-H bond.

A primary application of this compound is the regioselective amidation of C(sp²)–H bonds located at the ortho position to a directing group on an aromatic or heteroaromatic ring. google.com This transformation is typically catalyzed by group 9 transition metals like rhodium (Rh), iridium (Ir), and cobalt (Co). acs.orgresearchgate.net The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope.

Various directing groups have been successfully employed to guide the amidation, including pyridines, pyrimidines, ketones, imines, and N-nitrosoanilines. google.comresearchgate.net For instance, rhodium(III)-catalyzed C-H amidation of indolines provides direct access to C7-amidated indolines, which are recognized for their potential anticancer properties. acs.org Similarly, cobalt(III)-catalyzed reactions have been used for the ortho-C-H amidation of 2-pyridinyl ferrocenes, achieving high yields under mild conditions. researchgate.net The efficiency of dioxazolones in these reactions is attributed to their strong affinity for the cationic metal center (e.g., Rh(III)), which facilitates the crucial C-N bond-forming step more effectively than traditional azide (B81097) reagents. researchgate.net Mechanochemical methods, which utilize ball milling, have also been developed for the rhodium-catalyzed ortho-amidation of arenes, offering a solvent-free and often faster alternative to solution-based protocols. researchgate.netarkat-usa.org

Table 1: Examples of Ortho-C-H Amidation using Dioxazolones

| Substrate | Directing Group | Catalyst System | Dioxazolone | Product Yield | Citation(s) |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pyridinyl | Cp*Rh(MeCN)₃₂ | 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) | High | acs.org |

| N-Nitrosoanilines | Nitroso | [Cp*RhCl₂]₂ / AgSbF₆ | 3-Aryl/Alkyl-1,4,2-dioxazol-5-ones | Up to 99% | researchgate.net |

| 2-Pyridinyl ferrocenes | Pyridinyl | Cp*Co(CO)I₂ / AgPF₆ | This compound | Up to 96% | researchgate.netresearchgate.net |

| Indolines | Amine (via N-H) | [Cp*RhCl₂]₂ / AgSbF₆ | Various | Good | researchgate.netacs.org |

| N-Arylisoindolinone | Cyclic Amide | [RuCl₂(p-cymene)]₂ | 3-Phenyl-1,4,2-dioxazol-5-one | High | rsc.org |

Achieving site-selectivity in molecules possessing multiple, electronically similar C-H bonds is a significant challenge in synthetic chemistry. The use of this compound in conjunction with specific catalytic systems has enabled notable progress in this area. By carefully selecting the catalyst and directing group, it is possible to discriminate between nearly identical C-H bonds. researchgate.net

For example, ruthenium-based catalytic systems have demonstrated excellent levels of mono-, regio-, and site-selectivity in the amidation of substrates with multiple aromatic rings, such as N-arylisoindolinones. rsc.org In these cases, the reaction selectively occurs on the N-aryl fragment over other potential C-H activation sites. This selectivity is attributed to the formation of a stable six-membered cycloruthenate intermediate. rsc.org Furthermore, advanced catalysts, such as those employing an indenyl ligand on rhodium (IndRhIII) instead of the more common pentamethylcyclopentadienyl (Cp) ligand, have been shown to accelerate site-selective amidations, allowing the reaction to proceed through a more efficient associative mechanism. chemrxiv.org

A powerful extension of directed C-H amidation is the concept of iterative functionalization, where the newly installed amide group can itself act as a directing group for a subsequent amidation event. This strategy allows for the rapid construction of poly-amidated aromatic compounds from simple precursors. acs.orgscholaris.ca

Research by the Chang group demonstrated that a ruthenium catalyst could effect the multi-amidation of pivaloylaniline using 3-(tert-butyl)-1,4,2-dioxazol-5-one. acs.org By controlling the stoichiometry of the dioxazolone reagent, the reaction could be guided to produce bis-, tris-, and even tetrakis-amidated products. With four equivalents of the dioxazolone, the tetrakis-amidated product was formed in 86% yield. acs.org This iterative approach showcases the robustness of the methodology and provides a streamlined route to complex, highly functionalized molecules that would be challenging to synthesize using traditional methods. researchgate.net

Site-Selective C-H Amidation Strategies

Formation of Nitrogen-Containing Heterocycles

Beyond direct amidation, this compound is a key reagent in annulation reactions that build complex nitrogen-containing heterocyclic scaffolds. These reactions often involve a sequence of C-H activation, amidation, and subsequent intramolecular cyclization to forge the heterocyclic ring system.

A notable application is the synthesis of azolo researchgate.netresearchgate.netnih.govtriazines, which are recognized as privileged scaffolds in medicinal chemistry. nih.gov This transformation is achieved through a rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones. The reaction pathway involves an initial catalytic C-H amidation at the imidoyl C-H bond of the N-azolo imine, followed by a cyclodehydration step to furnish the final fused heterocyclic product. scholaris.canih.gov The process is efficient for N-azolo imines derived from a wide range of aminoazoles and aldehydes, and it tolerates diverse electronic and steric properties on the dioxazolone partner. nih.gov

Table 2: Rh(III)-Catalyzed Synthesis of Azolo researchgate.netresearchgate.netnih.govtriazines

| N-Azolo Imine | Dioxazolone | Catalyst System | Product Yield | Citation(s) |

|---|---|---|---|---|

| N-Imidazo imine (1a) | 3-Phenyl-1,4,2-dioxazol-5-one (4a) | Cp*Rh(MeCN)₃₂ | 73% | nih.gov |

| N-Imidazo imine (1a) | 3-(p-Tolyl)-1,4,2-dioxazol-5-one (4b) | Cp*Rh(MeCN)₃₂ | 65% | nih.gov |

| N-Imidazo imine (1a) | 3-(Thiophen-2-yl)-1,4,2-dioxazol-5-one (4h) | Cp*Rh(MeCN)₃₂ | 58% | nih.gov |

| N-Imidazo imine (1a) | This compound | Cp*Rh(MeCN)₃₂ | 46% | nih.gov |

This compound and its analogs are instrumental in the synthesis of other important N-heterocycles, including benzimidazoles and quinazolinones, through annulation reactions.

Benzimidazoles: An iridium(III)-catalyzed synthesis of benzimidazoles has been developed that proceeds via the annulation of aniline (B41778) derivatives with dioxazolones. researchgate.netacs.org The reaction follows a C-H activation–amidation–cyclization pathway under redox-neutral conditions, providing convenient access to these pharmaceutically valuable structures. researchgate.net

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved through several metal-catalyzed strategies involving dioxazolones. A Cp*Co(III)-catalyzed [4+2] cycloaddition of imines with dioxazolones affords quinazolinone products through a tandem C-H amidation and intramolecular cyclization sequence. mdpi.com Additionally, rhodium(III)-catalyzed annulation of 2-arylimidazoles with dioxazolones has been shown to produce fused imidazo[1,2-c]quinazolines in good to excellent yields. mdpi.com This reaction proceeds via an initial ortho-C-H bond amidation followed by an intermolecular cyclization. mdpi.com These methods provide direct and efficient routes to complex quinazoline (B50416) frameworks from readily available starting materials.

Lactam Formation via C-H Amidation and Rearrangements

This compound and its derivatives have emerged as effective reagents for the synthesis of lactams, which are core structures in many natural products and pharmaceuticals. These reactions often proceed through transition-metal-catalyzed C-H amidation, offering a direct and atom-economical approach to this important class of heterocycles.

One notable application involves the iridium-catalyzed intramolecular C-H amidation of dioxazolone precursors to form γ-lactams. researchgate.net This method has been successfully applied to the synthesis of various lactams, including those with aniline moieties and even complex structures like a derivative of gabapentin (B195806). pku.edu.cn For instance, the treatment of an N-phthalimide-protected gabapentin derivative with an iridium catalyst and a dioxazolone precursor yielded the corresponding lactam in 92% yield. pku.edu.cn

Interestingly, the reaction pathway can be influenced by the substrate structure. In some cases, particularly with ortho-substituted phenylethyl dioxazolones, a rearrangement is observed instead of a direct C-H insertion. acs.orgsnnu.edu.cn For example, the reaction of 3-phenethyl-1,4,2-dioxazol-5-one derivatives can lead to six-membered lactams through a process involving carbon migration. acs.org Computational analysis suggests that this proceeds via a spirocyclization pathway followed by a carbon migration and tautomerization to furnish the final lactam product. acs.org This rearrangement is not limited to substrates with electron-donating groups; unsubstituted and even p-chloro substituted derivatives also provide the C-migrated lactam in high yields. acs.org

However, substrates with meta substituents tend to react via a direct electrophilic aromatic substitution, leading to a mixture of isomeric products. acs.org The choice of catalyst and ligand system is also crucial in controlling the reaction outcome and enantioselectivity, with tailored iridium catalysts enabling the selective formation of γ-lactams by steering the reactive nitrene intermediate away from undesired rearrangement pathways. researchgate.net

The versatility of this methodology is further demonstrated by its scalability. Gram-scale synthesis of lactams has been achieved with excellent yields, highlighting the practical utility of this approach in organic synthesis. pku.edu.cn

Construction of Bicyclic Heterocycles with Ring-Junction Nitrogens

This compound serves as a key reagent in the synthesis of bicyclic heterocycles containing a nitrogen atom at the ring junction. These structural motifs are prevalent in many biologically active compounds. A significant strategy involves the transition-metal-catalyzed C-H functionalization of C-alkenyl azoles. researchgate.netresearchgate.net

In this approach, various alkenyl-substituted imidazoles, pyrazoles, and triazoles react with coupling partners like alkynes and diazoketones to produce azolopyridines with diverse substitution patterns. researchgate.netresearchgate.net When 1,4,2-dioxazolone derivatives are used as the coupling partner, the reaction yields azolopyrimidines. researchgate.netresearchgate.net This method provides a direct route to these privileged pku.edu.cnacs.org-bicyclic systems.

Another powerful application is the Rh(III)-catalyzed annulation of N-azolo imines with dioxazolones to form azolo pku.edu.cnresearchgate.netnih.govtriazines. researchgate.netresearchgate.net The proposed mechanism involves an initial catalytic C-H amidation of the imidoyl C-H bond, followed by a cyclodehydration step. researchgate.netresearchgate.net This reaction demonstrates good functional group tolerance, accommodating various aryl, heteroaryl, and alkyl substituents from the dioxazolone reagent. researchgate.netresearchgate.net The practicality of this method is enhanced by its successful execution on a 1 mmol scale using microwave heating. researchgate.netresearchgate.net

Furthermore, the synthesis of quinazoline N-oxides has been accomplished through a relay catalysis strategy involving Rh(III) and Zn(II). acs.org This process begins with the Rh(III)-catalyzed C-H activation and amidation of simple ketoximes with 1,4,2-dioxazol-5-ones, followed by a Zn(II)-catalyzed cyclization to afford the final bicyclic N-oxide product. acs.org

Carboamination and Hydroamidation Reactions

This compound is a valuable nitrene precursor for carboamination and hydroamidation reactions, enabling the simultaneous formation of C-N and C-C or C-H bonds across a double bond. These transformations provide efficient access to complex amine derivatives from simple starting materials.

A notable example is the Rh(III)-catalyzed three-component syn-carboamination of alkenes using arylboronic acids and dioxazolones. nih.govdicp.ac.cn This reaction combines an arylboronic acid, an alkene, and a dioxazolone in the presence of a rhodium catalyst to deliver the carboamination product. nih.govdicp.ac.cn The reaction proceeds under mild conditions and has been optimized to achieve good yields. dicp.ac.cn The scope of this reaction is broad, encompassing various substituted arylboronic acids and alkenes, including secondary acrylamides and bridged bicyclic alkenes like norbornene. nih.govdicp.ac.cn The proposed mechanism involves transmetalation of the rhodium catalyst with the arylboronic acid, followed by migratory insertion of the alkene, coordination of the dioxazolone, formation of a Rh(V)-nitrene species with the extrusion of carbon dioxide, and finally, reductive elimination to yield the syn-carboamination product. nih.govdicp.ac.cn

Table 1: Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes

| Entry | Alkene | Arylboronic Acid | Dioxazolone | Product Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl acrylate | Phenylboronic acid | This compound | 77 |

| 2 | Norbornene | Phenylboronic acid | This compound | Good |

Data sourced from multiple research findings. nih.govdicp.ac.cn Yields are for the desired carboamination product.

Hydroamidation reactions have also been developed using this compound. A NiH-catalyzed thioether-directed remote γ-C(sp3)–H hydroamidation of alkenes has been reported. polyu.edu.hk This strategy utilizes a thioether directing group to achieve regioselective amidation at a remote methylene (B1212753) C-H bond. polyu.edu.hk The reaction tolerates a range of functional groups on both the alkene and the dioxazolone. polyu.edu.hk

Furthermore, Rh(III)-catalyzed diastereoselective 3,4-amino oxygenation and diamination of 1,3-dienes have been achieved using 3-substituted 1,4,2-dioxazolones in combination with various O- and N-nucleophiles. nih.gov This method allows for the functionalization of the internal double bond of the diene, providing access to a wide array of vicinally difunctionalized products with high diastereoselectivity. nih.gov

Isocyanate Surrogate Applications in Urea (B33335) and Carbamate (B1207046) Synthesis

This compound and its substituted analogs can serve as effective surrogates for isocyanates in the synthesis of ureas and carbamates. This approach avoids the direct handling of highly toxic and reactive isocyanates.

The thermal decomposition of 3-substituted-1,4,2-dioxazol-5-ones can generate isocyanates in situ through a Lossen-type rearrangement, with the concurrent release of carbon dioxide. snnu.edu.cnuva.nl This in situ generated isocyanate can then react with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. snnu.edu.cnuva.nlgoogle.com

A benign and efficient method for the synthesis of unsymmetrical N,N'-substituted diarylureas has been developed using 3-substituted dioxazolones as isocyanate precursors. researchgate.net The reaction is promoted by a non-toxic base like sodium acetate (B1210297) in methanol (B129727) under mild heating conditions. researchgate.net This method demonstrates a broad substrate scope for both the dioxazolone and the amine, yielding unsymmetrical ureas in moderate to excellent yields with minimal formation of symmetrical byproducts. researchgate.net In many cases, the desired product can be easily isolated by filtration, avoiding the need for chromatographic purification. researchgate.net

The synthesis of carbamates can also be achieved through this strategy. The isocyanate generated from the dioxazolone can be trapped by an alcohol to furnish the corresponding carbamate. This method provides a valuable alternative to traditional phosgene-based routes for carbamate synthesis. google.com

Table 2: Synthesis of Unsymmetrical Ureas using 3-Substituted Dioxazolones

| Entry | 3-Substituted Dioxazolone | Amine | Product Yield (%) |

|---|---|---|---|

| 1 | 3-(4-methoxyphenyl)-1,4,2-dioxazol-5-one | Phenylamine | Good |

| 2 | 3-phenyldioxazolone | 4-chloroaniline | Good |

Data represents typical yields for the synthesis of unsymmetrical phenylureas. researchgate.net

Functionalization of Specific Substrates (e.g., Carboranes, Ferrocenes)

This compound has proven to be a valuable reagent for the functionalization of specialized substrates like carboranes and ferrocenes, leading to novel materials with unique properties.

The functionalization of ferrocenes has been achieved through rhodium-catalyzed direct C-H amidation using 1,4,2-dioxazol-5-ones as the amidating agent. researchgate.net This reaction proceeds under mild conditions and provides access to a wide range of N-ferrocenyl amides in high yields. researchgate.net The amide group can then be further transformed, opening up avenues for the synthesis of diverse ferrocene (B1249389) derivatives. Both Rh(III) and Co(III) catalysts have been effectively used for the ortho-amidation of 2-pyridinyl ferrocenes. researchgate.net

Carboranes, which are icosahedral boron-carbon clusters, are attractive building blocks in medicinal and materials chemistry. nih.gov The selective functionalization of their B-H bonds is a significant challenge. While direct amidation of carboranes using this compound is not extensively documented in the provided search results, the broader context of C-H functionalization suggests its potential. The development of transition-metal-catalyzed methods for the selective B-H functionalization of carboranes is an active area of research. nih.govnih.gov These methods include olefination, arylation, and halogenation, demonstrating the feasibility of activating the relatively inert B-H bonds. nih.gov Given the success of dioxazolones in C-H amidation of other substrates, their application in the direct B-H amidation of carboranes represents a promising future direction.

The synthesis of hybrid ferrocene-carborane derivatives has been reported, showcasing the interest in combining these two unique structural motifs. doi.org While these syntheses have primarily focused on allylation, the potential for introducing amide functionalities using reagents like this compound could lead to new classes of ferrocenyl carborane conjugates with applications in materials science and catalysis. doi.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Reaction Intermediates

Quantum chemical calculations have been instrumental in characterizing the transient species formed during reactions with 3-methyl-1,4,2-dioxazol-5-one. A pivotal intermediate in many of its transformations is the acylnitrene, generated upon decarboxylation. acs.orgsnnu.edu.cnuva.nl Computational studies have explored the electronic nature of this and other key intermediates, such as metal-nitrenoids, which are formed when the dioxazolone interacts with a transition metal catalyst. acs.orgsnnu.edu.cn

For instance, in transition-metal-catalyzed C-H amidation reactions, the decarboxylation of the dioxazolone coordinated to a metal center leads to the formation of a metal-acylnitrenoid intermediate. snnu.edu.cn Density Functional Theory (DFT) calculations have been employed to investigate the geometry and electronic properties of these species, revealing their electrophilic nature which drives subsequent C-N bond formation. nih.gov Furthermore, computational analysis has been used to understand the generation of isocyanates from dioxazolones through a Curtius-type rearrangement, a competing pathway in some reactions. acs.orgsnnu.edu.cnuva.nl

Density Functional Theory (DFT) Calculations for Mechanism Elucidation

DFT calculations have become a cornerstone for elucidating the detailed mechanisms of reactions involving this compound. These computational methods allow for the mapping of entire reaction pathways, including the identification of transition states and the calculation of activation barriers.

A critical aspect of mechanistic studies is the determination of activation energies for the elementary steps of a reaction. DFT calculations have been successfully applied to quantify these energy barriers in reactions of this compound. For example, in the context of Cp*Rh(III)-catalyzed C-H amination, kinetics and computational studies have shown that the high reactivity of 1,4,2-dioxazol-5-ones can be attributed to the low activation energy of the imido-insertion process. researchgate.net In transition-metal-free decarboxylative amidation, DFT calculations have been used to explore the potential energy surface and identify the rate-determining step, which was found to be a Lossen-type rearrangement. nih.gov

DFT calculations enable the construction of complete energetic profiles for complex catalytic cycles. This involves calculating the relative energies of all intermediates and transition states, providing a comprehensive picture of the reaction mechanism. For instance, in the Rh(III)-catalyzed C-H amidation, the general mechanism involves ligand displacement, oxidative decarboxylation, and subsequent nitrenoid insertion, with DFT calculations revealing the energetic feasibility of each step. snnu.edu.cn

The ligands coordinated to a metal center play a crucial role in modulating its reactivity and selectivity. DFT calculations have been employed to understand these ligand effects in reactions involving this compound. For example, in the diastereoselective three-component amino oxygenation of 1,3-dienes, the use of a heptamethylindenyl (Ind*) ligand on a rhodium(III) catalyst was found to be critical for achieving high selectivity. nih.gov Computational studies can rationalize these observations by examining how different ligands influence the steric and electronic environment of the metal center, thereby affecting the energies of transition states that determine selectivity.

In another example, the development of non-C2-symmetric chiral-at-ruthenium catalysts for enantioselective intramolecular C(sp3)–H amidation highlighted the importance of the ligand architecture. acs.org DFT calculations elucidated the origins of the superior reactivity and selectivity of the non-C2-symmetric catalyst compared to its C2-symmetric counterpart, attributing it to favorable transition state geometries. acs.org

Energetic Profiles of Catalytic Cycles

Binding Affinity Studies of Dioxazolones with Metal Centers

The initial coordination of this compound to a metal center is a critical step in many catalytic reactions. Computational studies have been used to investigate the binding affinity of dioxazolones with various metal centers and compare them to other nitrogen sources.

Mechanistic investigations on Cp*Rh(III)-catalyzed C-H amination revealed that the competitive binding of the amidating reagent or the substrate to the rhodium center is crucial for reaction efficiency. researchgate.netacs.org It was found that 1,4,2-dioxazol-5-ones exhibit a significantly higher coordination propensity to the cationic Rh(III) center compared to azides, leading to dramatically improved amidation efficiency. researchgate.netacs.org This strong binding facilitates the subsequent steps of the catalytic cycle. DFT calculations can quantify these binding energies, providing a theoretical basis for the observed experimental trends and aiding in the selection of optimal amidating agents for specific catalytic systems.

Advanced Spectroscopic and Analytical Research Methods in Dioxazolone Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of dioxazolone chemistry. Both ¹H and ¹³C NMR are routinely used for the structural confirmation of newly synthesized dioxazolones and the products derived from their reactions.

In the synthesis of various 3-substituted-1,4,2-dioxazol-5-ones, NMR provides definitive evidence of successful cyclization. For instance, the synthesis of 3-(p-tolyl)-1,4,2-dioxazol-5-one yields characteristic signals that confirm its structure. scholaris.ca The structural elucidation of reaction products relies heavily on NMR analysis to identify the newly formed bonds and stereochemistry. researchgate.netethernet.edu.et In a ruthenium-catalyzed photochemical imination reaction using 3-methyl-1,4,2-dioxazol-5-one, the structure of the resulting N-acetylsulfilimine product was confirmed by detailed ¹H and ¹³C NMR analysis, showing the incorporation of the acetyl group and the modification of the sulfur-containing moiety. thieme-connect.com

Furthermore, ¹H NMR spectroscopy serves as a critical tool for real-time or quasi-real-time monitoring of reaction kinetics and conversion. nih.gov By integrating the signals of starting materials and products against an internal standard, researchers can determine the yield and progress of a reaction over time. nih.govnih.gov This method was employed in the optimization of a Cp*Co(III)-catalyzed amidation, where the percentage yield of amidated products was determined by ¹H NMR using mesitylene (B46885) as an internal standard. shu.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dioxazolone-Related Compounds

| Compound | Nucleus | Key Chemical Shifts (ppm) and Multiplicity | Solvent |

| 3-(p-tolyl)-1,4,2-dioxazol-5-one scholaris.ca | ¹H NMR | 7.74 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | CDCl₃ |

| ¹³C NMR | 163.8, 154.1, 144.9, 130.2, 126.7, 117.4, 22.0 | CDCl₃ | |

| This compound thieme-connect.com | N/A | Prepared according to reported procedures for use in subsequent reactions. | N/A |

| 2-[4-(N-Acetyl-S-methylsulfilimidoyl)phenyl]imidazo[1,2-α]pyridine (Product from this compound) thieme-connect.com | ¹H NMR | 8.11 (d, 1H), 8.07 (d, 2H), 7.91 (s, 1H), 7.78 (d, 2H), 7.60 (d, 1H), 7.20–7.17 (m, 1H), 6.79 (t, 1H), 2.82 (s, 3H), 2.13 (s, 3H) | CDCl₃ |

| ¹³C NMR | 182.0, 145.8, 143.7, 137.9, 134.1, 127.2, 127.1, 125.7, 125.3, 117.7, 112.9, 109.2, 34.5, 24.3 | CDCl₃ |

Mass Spectrometry for Reaction Intermediates and Product Analysis

Mass spectrometry (MS), particularly in its high-resolution form (HRMS), is vital for confirming the elemental composition of reaction products. It provides an exact mass measurement, which is crucial for verifying the identity of newly synthesized molecules. For example, in the synthesis of an imidazo[1,2-α]pyridine-based sulfilimine using this compound, HRMS was used to confirm the product's identity by matching the calculated mass with the experimentally observed mass. thieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of crude reaction mixtures, allowing for the identification of products, byproducts, and unreacted starting materials. chinesechemsoc.org In an iron-catalyzed P-N coupling reaction involving this compound, GC-MS analysis of the crude mixture was essential in the initial stages to identify the desired product and trace amounts of side products, guiding the optimization of the reaction conditions. chinesechemsoc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Product of a Dioxazolone Reaction

| Product | Formula | Ion | Calculated m/z | Found m/z |

| 2-[4-(N-Acetyl-S-methylsulfilimidoyl)phenyl]imidazo[1,2-α]pyridine thieme-connect.com | C₁₆H₁₆N₃OS | [M+H]⁺ | 298.1009 | 298.1010 |

X-ray Crystallography in Structural Confirmation of Reaction Products

While NMR and MS provide strong evidence for chemical structures, single-crystal X-ray crystallography offers unambiguous, three-dimensional structural confirmation. This technique is particularly valuable for determining the precise stereochemistry and configuration of complex molecules. Although obtaining suitable crystals can be challenging, a successful crystal structure provides definitive proof.

In the development of a one-pot synthesis for 3-(hetero-)aryl-1,4,2-dioxazol-5-ones, the structure of the benchmark product, 3-phenyl-1,4,2-dioxazol-5-one (B8146842), was unequivocally confirmed by single-crystal X-ray diffraction, which validated the structural assignments made by NMR. scholaris.ca Similarly, in a diastereoselective three-component amino oxygenation reaction, the relative configuration of the product amide was unambiguously confirmed by X-ray crystallography. nih.gov This technique has also been instrumental in characterizing key reaction intermediates, such as an allyl-Ir(III) intermediate in an allylic C-H amidation reaction, providing crucial mechanistic insights. researchgate.net

Differential Scanning Calorimetry (DSC) in Thermal Stability Studies of Related Precursors and Reagents

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. halolabs.commsesupplies.com In the context of dioxazolone chemistry, DSC is crucial for evaluating the thermal stability of these compounds, particularly in comparison to traditionally used nitrene precursors like acyl azides.

DSC measurements have shown that 3-phenyl-1,4,2-dioxazol-5-one is significantly more thermally stable than benzoyl azide (B81097). acs.orgacs.org While benzoyl azide decomposes rapidly upon heating, the dioxazolone remains stable, highlighting a key safety and handling advantage. acs.orgsnnu.edu.cn This enhanced stability prevents uncontrolled decomposition and the premature formation of isocyanate, ensuring that the acyl nitrene is generated only in the presence of a catalyst. acs.org The heat flow observed during a reaction can also be measured, providing thermodynamic data. For a large-scale Rh(III)-catalyzed C-H amidation, the heat of reaction was determined to be -290 kJ/mol. acs.org

Kinetic Studies of Dioxazolone-Mediated Reactions

Understanding the kinetics and mechanism of dioxazolone-mediated reactions is essential for their development and optimization. These studies often involve a combination of experimental monitoring and computational analysis.

Kinetic investigations have revealed that the high reactivity of 1,4,2-dioxazol-5-ones in C-H amidation reactions is due to both a strong binding affinity to the metal catalyst and a low activation energy for the subsequent imido-insertion step. researchgate.net In a Rh(III)-catalyzed three-component carboamination, reaction monitoring by ¹H NMR showed that the desired product formation is kinetically faster than competing side reactions, such as β-hydride elimination. nih.gov

Computational studies, often using Density Functional Theory (DFT), provide deeper mechanistic insights. For a NiH-catalyzed hydroamidation of alkenes with this compound, DFT calculations were used to map the Gibbs free energy profile of the reaction. nih.gov These calculations revealed that the irreversible amidation step follows an initial reversible insertion/elimination of the nickel hydride species and that the direct reaction of the dioxazolone with the NiH species is kinetically less favorable than its reaction with the Ni-alkyl intermediate. nih.gov

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Dioxazolone Reactivity

The advancement of dioxazolone chemistry is intrinsically linked to the development of innovative transition-metal catalysts. While pentamethylcyclopentadienyl (Cp*) rhodium(III) complexes have been instrumental, future research is focused on diversifying the catalytic toolbox to enhance reactivity, selectivity, and cost-effectiveness. acs.orgresearchgate.net

Key research thrusts include:

Exploring Alternative Metals: There is a growing interest in moving beyond rhodium to other Group 9 metals like cobalt (Co) and iridium (Ir), as well as other transition metals like ruthenium (Ru). researchgate.netsnnu.edu.cn Cobalt catalysts, being more earth-abundant, offer a more economical and sustainable alternative. researchgate.net Iridium catalysts have shown unique reactivity, particularly in the amidation of unactivated C(sp³)–H bonds. researchgate.netresearchgate.net Ruthenium-catalyzed photochemical approaches have also proven effective for the imination of heterocyclic substrates using 3-methyl-1,4,2-dioxazol-5-one. thieme-connect.com

Ligand Design and Engineering: The ligand framework of the metal catalyst plays a critical role in dictating the reaction's outcome. Research is exploring ligands beyond the standard Cp. For instance, heptamethylindenyl (Ind) ligands on Rh(III) catalysts have been shown to significantly accelerate reaction rates compared to their Cp* counterparts, a phenomenon attributed to the "indenyl effect" which facilitates an associative mechanism. chemrxiv.org The development of chiral ligands is also a major focus for enabling asymmetric transformations (see Section 7.3).

Additive and Co-catalyst Effects: The discovery of dual acceleration systems, such as the combination of Ind*Rh(III) complexes with 2-pyridone additives, highlights a promising research avenue. chemrxiv.org These additives can lower the energy barrier for key steps like concerted metalation-deprotonation (CMD), enhancing catalytic activity. chemrxiv.org Future work will likely uncover other synergistic catalyst/additive combinations to tackle more challenging substrates.

| Catalyst System | Key Features/Applications | Representative Metals | References |

|---|---|---|---|

| CpM(III) Complexes | Pioneering systems for C-H amidation; well-studied reactivity. | Rh, Ir, Co | researchgate.netsnnu.edu.cn |

| IndRh(III) Complexes | Accelerated reaction rates via the indenyl effect; enhanced catalytic efficiency. | Rh | chemrxiv.org |

| Ru-based Photochemical Catalysts | Enables mild, light-promoted imination of heteroatoms. | Ru | thieme-connect.com |

| CuH Catalysts | Used for enantioselective hydroamidation of vinyl arenes. | Cu | google.comresearchgate.net |

Expansion of Substrate Scope and Reaction Diversity

A major goal in synthetic chemistry is to apply robust methods to the widest possible range of molecules, including complex, biologically active compounds. Future research on this compound will continue to push the boundaries of its applicability.

Broadening C–H Functionalization: While ortho-C–H amidation of arenes with directing groups is well-established, significant effort is being directed toward more challenging C–H bonds. google.comresearchgate.net This includes the diastereoselective amination of allylic C-H bonds and the functionalization of typically inert primary and secondary aliphatic C(sp³)–H bonds. researchgate.netresearchgate.netnih.gov The ability to target distal C–H bonds remains a particularly challenging yet highly rewarding objective. chemrxiv.org

Late-Stage Functionalization: The mild conditions and high functional group tolerance of many dioxazolone-based reactions make them ideal for the late-stage functionalization of drug molecules and complex natural products. researchgate.net Demonstrations include the successful amidation of derivatives of pharmaceuticals like ibuprofen, showcasing the potential to rapidly generate libraries of analogues for drug discovery programs. chemrxiv.org

New Reaction Manifolds: Research is expanding beyond C–H amidation to explore new types of transformations. Dioxazolones have been used in multicomponent reactions, such as the syn-carboamination of alkenes using arylboronic acids. nih.gov They also serve as isocyanate surrogates for the synthesis of ureas and as reagents for the synthesis of various nitrogen-containing heterocycles like benzimidazoles and azolo researchgate.netacs.orgtandfonline.comtriazines. google.comresearchgate.nettandfonline.com

| Substrate Type | Reaction Type | Product Class | References |

|---|---|---|---|

| Arenes (with directing group) | C(sp²)-H Amidation | Aryl Amides | acs.orgresearchgate.net |

| Alkenes | Allylic C(sp³)-H Amidation | Allylic Amides | researchgate.net |

| 1,3-Dienes | 3,4-Amino Oxygenation | Unsaturated Amino Alcohols | nih.gov |

| Alkenes / Arylboronic Acids | Three-Component Carboamination | β-Aryl-α-amino acid derivatives | nih.gov |

| Aliphatic Amides/Alcohols | Distal C(sp³)-H Amidation | Amino Amides / Amino Alcohols | researchgate.netchemrxiv.org |

| Amines | Isocyanate Surrogate Reaction | Ureas | tandfonline.com |

Asymmetric Synthesis Applications of Dioxazolones

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A significant frontier for dioxazolone chemistry is the development of robust asymmetric catalytic methods.

Current and future research directions include:

Chiral Catalyst Development: The primary strategy involves the design and synthesis of chiral catalysts. This can be achieved by employing transition metals coordinated to chiral ligands. While progress has been made, particularly with copper-hydride catalysts for the enantioselective hydroamidation of vinylarenes, there is vast room for improvement and expansion. researchgate.netscholaris.ca The development of chiral Cp* analogues and other ligand systems for Rh, Ir, and Co is a key area of investigation. researchgate.net

Expanding Asymmetric Transformations: The focus will be on applying asymmetric catalysis to a broader range of reactions beyond hydroamidation. Key targets include the enantioselective amidation of prochiral C–H bonds, diastereoselective multicomponent reactions, and dynamic kinetic resolutions. nih.govnih.gov Success in these areas would provide direct access to valuable chiral building blocks, such as chiral amides and amino alcohols.

Integration into Flow Chemistry and Sustainable Processes

Modern chemical synthesis places a strong emphasis on "green" and sustainable practices. Dioxazolone chemistry is well-suited for this paradigm shift due to the inherent stability of the reagents and the generation of carbon dioxide as the only stoichiometric byproduct. researchgate.netacs.org

Future developments will focus on:

Greener Solvents and Solvent-Free Conditions: Research has already demonstrated the successful replacement of hazardous chlorinated solvents like 1,2-dichloroethane (B1671644) with more environmentally benign alternatives such as ethyl acetate (B1210297), even on a large scale. researchgate.netacs.org An even more sustainable approach involves the development of solvent-free reaction conditions, which has been achieved for Rh(III)-catalyzed C–H amidation using ball-milling technology. acs.orgresearchgate.net

Scalability and Flow Chemistry: The scalability of dioxazolone reactions has been proven, with successful gram-scale syntheses reported. researchgate.netacs.org The next logical step is the integration of these processes into continuous flow reactors. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and potential for automation and high-throughput screening of reaction conditions. The stability of dioxazolones makes them excellent candidates for such applications.

Improved Reagent Synthesis: While dioxazolones are safer alternatives to acyl azides, efforts are underway to make their own synthesis more sustainable. One-pot methods that avoid the isolation of intermediates and the use of halogenated solvents have been developed, starting from inexpensive commercial materials. researchgate.netscholaris.ca

Exploration of New Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for rational catalyst design and the development of new transformations. While it is generally accepted that many dioxazolone reactions proceed via metal-acylnitrenoid intermediates, the finer details of these pathways are an active area of research. acs.orgsnnu.edu.cn

Key areas for future mechanistic exploration include:

Inner-Sphere vs. Outer-Sphere Pathways: C–N bond formation can occur through distinct mechanisms. In an inner-sphere pathway, C–H activation precedes reaction with the dioxazolone, and the C–N bond forms via insertion into a metal-carbon bond. snnu.edu.cn In an outer-sphere pathway, a metal-nitrenoid complex directly inserts into an external C–H bond. snnu.edu.cn Elucidating the factors that control which pathway is dominant (e.g., catalyst, ligand, substrate) will allow for greater control over reaction selectivity.

Role of Reagent Binding: Mechanistic studies have revealed that the efficiency of C–H amidation is closely related to the competitive binding of the catalyst to the dioxazolone versus the substrate. researchgate.netacs.org Dioxazolones exhibit a strong affinity for cationic Rh(III) centers, which contributes to their high reactivity compared to reagents like acyl azides. acs.orgacs.org Further quantitative studies on these binding events will guide the design of more efficient systems.

Computational and Kinetic Studies: In-depth kinetic analyses and computational modeling (e.g., DFT studies) are invaluable tools for mapping out reaction energy profiles, identifying rate-determining steps, and visualizing transition states. acs.orgshu.ac.uk These studies have already provided insights into the turnover-limiting step in some systems and the beneficial role of certain additives, and they will continue to be essential for uncovering new reactivity and optimizing existing methods. chemrxiv.orgnih.gov

Q & A

Basic Synthesis: What are the standard synthetic protocols for preparing 3-methyl-1,4,2-dioxazol-5-one, and how can reaction conditions be optimized?

The synthesis of this compound typically follows literature procedures involving cyclization of substituted precursors under controlled conditions. For example, derivatives like 3-phenyl- or 3-isopropyl-dioxazolones are synthesized via condensation reactions using stoichiometric reagents such as acyl chlorides and hydroxylamine derivatives . Optimization involves adjusting reaction temperature (e.g., 20–30°C), solvent choice (e.g., dichloromethane or ethyl acetate), and purification methods (silica gel chromatography). Yield improvements (up to 73%) are achieved by optimizing stoichiometry and reaction time (16–40 hours) .

Advanced Synthesis: How can regioselectivity challenges in C–H amidation reactions using this compound be addressed?

Regioselectivity in Cp*Rh(III)-catalyzed C–H amidation is influenced by the electronic and steric properties of the substrate and the coordination affinity of the dioxazolone. Mechanistic studies reveal that the cationic Rh(III) center preferentially binds to the dioxazolone over the substrate, directing amidation to electron-rich C–H sites. Computational studies suggest that imido-insertion steps have low activation barriers, favoring regioselective outcomes. Experimental validation includes kinetic profiling and substituent effects analysis (e.g., para-substituted aryl groups) .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl resonances (δ ~160–170 ppm) .

- IR Spectroscopy : Confirms C=O stretches (~1800 cm⁻¹) and N–O vibrations (~1250 cm⁻¹) .

- HRMS (ESI) : Validates molecular weight (e.g., C₃H₃NO₃: 101.06 g/mol) .

Advanced Characterization: How can contradictory NMR or IR data be resolved during structural elucidation?

Contradictions arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange.

- 2D NMR (COSY, HSQC) : Assigns coupling networks and carbon-proton correlations.

- X-ray Crystallography : Provides unambiguous confirmation for crystalline derivatives (e.g., spirocyclic products in ) .

Basic Catalytic Applications: What role does this compound play in transition metal-catalyzed C–H functionalization?

Dioxazolones serve as efficient amidating agents in Cp*Rh(III)- or Ru(II)-catalyzed reactions. They generate acyl nitrenes in situ, enabling C–N bond formation with high atom economy. The reaction releases CO₂ as the sole byproduct, simplifying purification .

Advanced Catalytic Applications: How can solvent systems be optimized for greener C–H amidation protocols?

Replacing 1,2-dichloroethane with ethyl acetate improves sustainability without sacrificing efficiency (~90% conversion). Solvent selection is guided by dielectric constant, coordinating ability, and environmental impact. DSC studies confirm thermal stability (>150°C), reducing explosion risks compared to azides .

Basic Safety: What handling protocols are recommended for this compound?

- Storage : Keep in airtight containers at room temperature, away from heat sources .

- PPE : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact.

- First Aid : Flush eyes/skin with water; consult a physician if ingested .

Advanced Safety: How can thermal stability be assessed for large-scale reactions involving dioxazolones?

Differential Scanning Calorimetry (DSC) measures decomposition onset temperatures. For 3-phenyl-dioxazolone, DSC shows stability up to 150°C, whereas benzoyl azide decomposes at 80°C. This data informs safe scaling (e.g., gram-scale reactions in ) .

Patent Synthesis: What methodological improvements are disclosed in recent patents for dioxazolone synthesis?

Tesla Motors’ patent (US 11981648) describes a scalable, one-pot synthesis using cost-effective reagents. Key steps include cyclization under mild acidic conditions and in situ purification via crystallization, reducing reliance on chromatography .

Analytical Validation: How is the quantitative composition of dioxazolone-derived compounds validated?

Spectrophotometric methods (UV-Vis) are validated via linearity (R² >0.99), precision (RSD <2%), and accuracy (recovery 98–102%) tests. For example, (S)-2,6-diaminohexanoic acid derivatives are analyzed at λ = 260 nm using a validated protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.